molecular formula C22H25N3O4 B2601046 1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea CAS No. 2310139-81-0

1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea

Cat. No.: B2601046
CAS No.: 2310139-81-0
M. Wt: 395.459
InChI Key: GWKVXJUXPKAJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-Benzhydryl-3-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)urea” can be represented by the InChI code: 1S/C22H25N3O4. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

The compound is expected to be a solid under normal conditions . It should be stored in an inert atmosphere and at temperatures below -20°C .

Scientific Research Applications

Synthesis and Characterization

  • Urea Derivatives Synthesis

    A study discussed the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, highlighting the effects of substituents on complex formation. This research is essential for understanding how different substituents in urea derivatives influence their binding and complexation properties, which is crucial for their application in various scientific domains (Ośmiałowski et al., 2013).

  • Lossen Rearrangement

    Another significant contribution to the field is the development of a method for the synthesis of ureas through the Lossen rearrangement, demonstrating a single-pot, racemization-free synthesis from carboxylic acids. This method offers a straightforward and efficient approach to urea synthesis, which is pivotal for their application in medicinal chemistry and material science (Thalluri et al., 2014).

Application in Antimicrobial Studies

  • Antimicrobial Activities: Research into the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which involved the treatment of intermediates with urea, showcased the potential antimicrobial applications of these compounds. The study's findings contribute to the ongoing search for new antimicrobial agents (Sharma et al., 2004).

Material Science Applications

  • Electron Transport Layer in Solar Cells: A study on urea-doped ZnO films as the electron transport layer for high-efficiency inverted polymer solar cells highlighted the role of urea in enhancing the performance of solar cells. This research underscores the potential of urea derivatives in improving renewable energy technologies (Wang et al., 2018).

Oxidation Reactions

  • Oxidation of Aromatic Aldehydes: The use of urea–hydrogen peroxide for the oxidation of aromatic aldehydes to benzoic acid is another notable application. This method provides an environmentally friendly and efficient approach to the oxidation of aromatic compounds, which is valuable in synthetic chemistry (Heaney & Newbold, 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1-benzhydryl-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-19-11-12-20(27)25(19)14-16-29-15-13-23-22(28)24-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKVXJUXPKAJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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